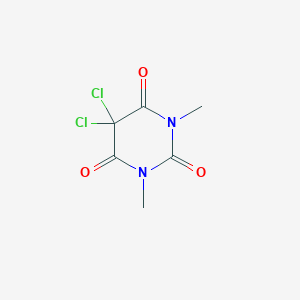
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione, also known as DCDMT, is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. DCDMT has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleotides and DNA. By inhibiting DHFR, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione can disrupt the synthesis of nucleotides and DNA, leading to cell death.
Biochemische Und Physiologische Effekte
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has several advantages for use in lab experiments. It is easy to synthesize, and its properties make it a versatile building block for the synthesis of various compounds. However, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione also has some limitations. It is highly reactive and can be difficult to handle, and it can also be toxic in high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione in scientific research. One potential direction is the development of novel anti-cancer drugs based on 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione. Another potential direction is the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione as a tool for studying the mechanism of action of DHFR inhibitors. Additionally, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione could be used as a starting material for the synthesis of new nucleoside and nucleotide analogs.
Conclusion
In conclusion, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been explored extensively for its applications in scientific research. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been shown to have a variety of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione in scientific research, making it an exciting area of study.
Synthesemethoden
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione can be synthesized using a variety of methods, including the reaction of 5,5-Dichloro-1,3-dimethylbarbituric acid with phosphorus oxychloride, or the reaction of 5,5-Dichloro-1,3-dimethylbarbituric acid with thionyl chloride. Both of these methods result in the formation of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione with high yields.
Wissenschaftliche Forschungsanwendungen
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including pyrimidine-based drugs. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has also been used as a reagent in the synthesis of nucleosides and nucleotides.
Eigenschaften
CAS-Nummer |
21544-73-0 |
|---|---|
Produktname |
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione |
Molekularformel |
C6H6Cl2N2O3 |
Molekulargewicht |
225.03 g/mol |
IUPAC-Name |
5,5-dichloro-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C6H6Cl2N2O3/c1-9-3(11)6(7,8)4(12)10(2)5(9)13/h1-2H3 |
InChI-Schlüssel |
HYICZNYNNCOMHE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(Cl)Cl |
Kanonische SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(Cl)Cl |
Andere CAS-Nummern |
21544-73-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



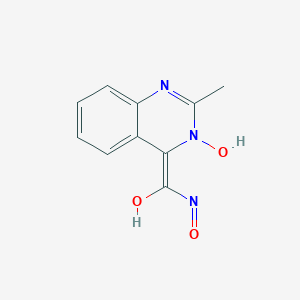
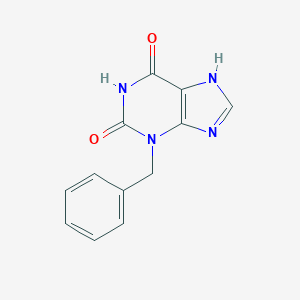
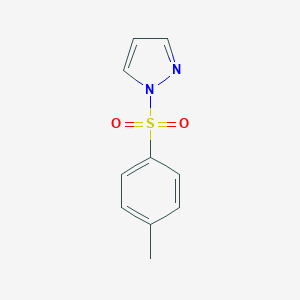
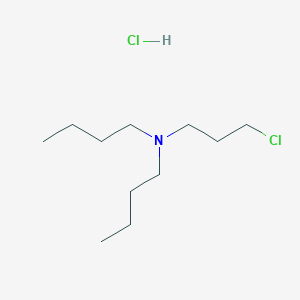
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)
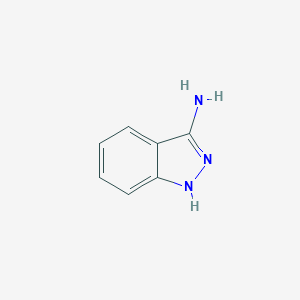

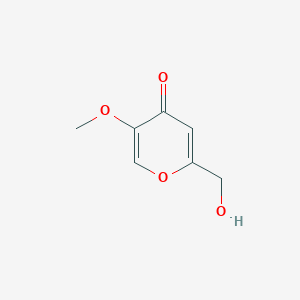

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)
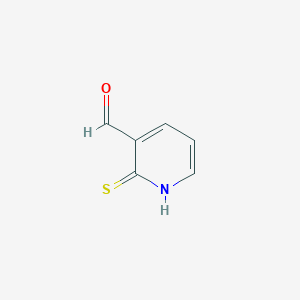
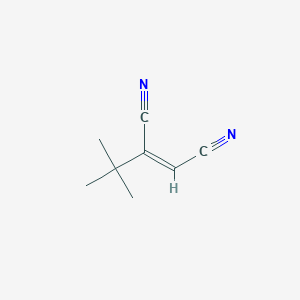
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)